molecular formula C9H5NO3 B12358493 6-Methylidene-3,1-benzoxazine-2,4-dione

6-Methylidene-3,1-benzoxazine-2,4-dione

Cat. No.: B12358493
M. Wt: 175.14 g/mol
InChI Key: IQXZIETUCAEVGN-UHFFFAOYSA-N
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Description

6-Methylidene-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidene-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-acetylaryl isocyanide with 2-alkoxypropene or 2-alkoxyethene in the presence of camphorsulfonic acid (CSA) as a catalyst . This reaction yields the desired benzoxazine compound in pure form. Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above.

Chemical Reactions Analysis

Types of Reactions: 6-Methylidene-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylidene-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

  • 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione
  • 2H-1,3-benzoxazine-2,4(3H)-dione

Comparison: 6-Methylidene-3,1-benzoxazine-2,4-dione is unique due to its methylidene group, which imparts distinct reactivity and biological activity compared to other benzoxazine derivatives. The presence of the methylidene group can influence the compound’s ability to undergo various chemical reactions and interact with biological targets .

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

6-methylidene-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2

InChI Key

IQXZIETUCAEVGN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=NC(=O)OC(=O)C2=C1

Origin of Product

United States

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